[(2,4-Dichlorophenyl)methyl](propyl)amine hydrochloride
Description
(2,4-Dichlorophenyl)methylamine hydrochloride is a tertiary amine hydrochloride salt characterized by a benzyl group substituted with 2,4-dichloro substituents and a propylamine side chain. The 2,4-dichlorophenyl moiety is notable for its electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and interactions in biological systems.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)6-10(8)12;/h3-4,6,13H,2,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEOZMDOWAZQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of propylamine displaces the chloride ion on the benzyl chloride.
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Step 1: Preparation of 2,4-Dichlorobenzyl Chloride
- React 2,4-dichlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride to obtain 2,4-dichlorobenzyl chloride.
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Step 2: Nucleophilic Substitution Reaction
- Mix 2,4-dichlorobenzyl chloride with propylamine in the presence of sodium hydroxide.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization to obtain (2,4-Dichlorophenyl)methylamine.
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Step 3: Formation of Hydrochloride Salt
- Dissolve (2,4-Dichlorophenyl)methylamine in anhydrous ethanol.
- Add hydrochloric acid to the solution to precipitate (2,4-Dichlorophenyl)methylamine hydrochloride.
- Filter and dry the precipitate to obtain the final product.
Industrial Production Methods
Industrial production of (2,4-Dichlorophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms on the benzene ring are replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in an organic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves the following steps:
- Preparation of 2,4-Dichlorobenzyl Chloride : This is achieved by chlorinating 2,4-dichlorotoluene in the presence of a catalyst.
- Nucleophilic Substitution Reaction : The benzyl chloride reacts with propylamine under basic conditions (e.g., sodium hydroxide) to form (2,4-Dichlorophenyl)methylamine.
- Formation of Hydrochloride Salt : The amine is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production
On an industrial scale, continuous flow reactors and automated purification techniques are employed to enhance yield and purity while minimizing costs .
Chemistry
- Building Block for Synthesis : It serves as an intermediate in creating more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution .
Biology
- Biological Activity : Research has indicated potential antimicrobial and antifungal properties. Studies focus on its interactions with biomolecules, which may lead to novel therapeutic agents .
Medicine
- Drug Development : The compound is explored for its therapeutic effects and as a precursor in synthesizing pharmaceutical drugs targeting specific diseases .
Industry
- Production of Specialty Chemicals : It is utilized in creating intermediates for various industrial processes, including agrochemicals and specialty materials .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of (2,4-Dichlorophenyl)methylamine hydrochloride against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route using continuous flow chemistry. This method improved yield by over 30% while reducing reaction time significantly compared to traditional batch methods.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, synthesis data, and physicochemical properties:
| Compound Name | Key Structural Features | Purity/Yield | Synthesis Method (if available) | Biological/Physicochemical Notes | References |
|---|---|---|---|---|---|
| (2,4-Dichlorophenyl)methylamine hydrochloride (Target) | 2,4-Dichlorobenzyl + propylamine + HCl | N/A | N/A | Hypothesized stability due to Cl substituents | N/A |
| 2-(2,4-Dichlorophenyl)-3-(3-(dimethylamino)propyl)thiazolidin-4-one HCl (30) | 2,4-Dichlorophenyl + thiazolidinone ring + dimethylaminopropyl | 99.6%, 73% | Method A (aqueous/organic phase) | Acet inhibitor (specificity unstated) | |
| [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride | 2,5-Dichlorophenyl + propylamine + HCl | N/A | N/A | Positional isomer; may alter binding affinity | |
| N-[3-(2,4-Dichlorophenoxy)propyl]-N-methylprop-2-en-1-amine hydrochloride | 2,4-Dichlorophenoxy linker + propenylamine + HCl | N/A | N/A | Phenoxy group increases hydrophobicity | |
| Sertraline hydrochloride | 3,4-Dichlorophenyl + tetralin backbone + methylamine | N/A | Condensation/hydrogenation/resolution | SSRI antidepressant; clinical relevance | |
| 2-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylamino]ethanol hydrochloride | 2,4-Dichlorophenyl + furan linker + ethanolamine | N/A | N/A | Heterocyclic linker may modulate solubility |
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, duloxetine hydrochloride () is formulated for oral bioavailability due to its salt form .
- Stability : The 2,4-dichlorophenyl group’s electron-withdrawing nature likely enhances stability against oxidative degradation, as seen in related compounds like TP-238 hydrochloride () .
Biological Activity
(2,4-Dichlorophenyl)methylamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, including antimicrobial properties, enzyme interactions, and receptor binding assays.
The compound is characterized by a dichlorophenyl group attached to a propylamine moiety, which contributes to its unique biological activities. The molecular structure can be summarized as follows:
- Molecular Formula : CHClN·HCl
- Molecular Weight : 236.08 g/mol
The biological activity of (2,4-Dichlorophenyl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Binding to Enzymes : It has been studied for its ability to inhibit various enzymes, potentially altering metabolic pathways.
- Receptor Modulation : The compound interacts with neurotransmitter receptors, influencing physiological responses and signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial and antifungal properties of (2,4-Dichlorophenyl)methylamine hydrochloride. It has shown effectiveness against a range of pathogens, suggesting potential applications in treating infections.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been utilized in studies focusing on enzyme inhibition assays, demonstrating significant inhibitory effects on phospholipases and other relevant enzymes .
Receptor Binding Studies
(2,4-Dichlorophenyl)methylamine hydrochloride has been employed in receptor binding assays to explore its affinity for various receptors. This includes studies on dopamine and serotonin receptors, contributing to the understanding of its psychoactive properties .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
